Polistes mastoparan
CAS No.: 74129-19-4
Cat. No.: VC2465287
Molecular Formula: C77H127N21O18
Molecular Weight: 1635 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74129-19-4 |
---|---|
Molecular Formula | C77H127N21O18 |
Molecular Weight | 1635 g/mol |
IUPAC Name | (3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-,64-/m0/s1 |
Standard InChI Key | XKUYSBUJKLFGFG-XVGFDQGISA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N |
Introduction
Chemical Structure and Properties
Polistes mastoparan was first isolated from the venom of Polistes jadwigae, a species of paper wasp. It is a tetradecapeptideamide (14 amino acid peptide) with the following amino acid sequence :
Val-Asp-Trp-Lys-Lys-Ile-Gly-Gln-His-Ile-Leu-Ser-Val-Leu-NH₂
The peptide has several key structural and physicochemical properties:
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Contains 14 amino acid residues with C-terminal amidation
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Possesses a net positive charge due to the presence of lysine residues
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Forms an amphipathic α-helical structure in hydrophobic environments
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Contains both hydrophobic and hydrophilic regions, contributing to its interaction with biological membranes
Similar to other mastoparans, Polistes mastoparan contains hydrophobic amino acid residues and possesses lysine residues in its primary sequence, which are crucial for its biological activities .
Table 1. Physical and Chemical Properties of Polistes Mastoparan
Property | Value |
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Molecular Formula | C₇₇H₁₂₇N₂₁O₁₈ |
Molecular Weight | 1634.96 Da |
Number of Amino Acids | 14 |
Net Charge | Positive |
Secondary Structure | α-helical (in hydrophobic environments) |
C-terminal Modification | Amidation |
Solubility | Water-soluble |
Discovery and Isolation
The discovery of Polistes mastoparan represented a significant advancement in the understanding of bioactive compounds from wasp venoms. Hirai and colleagues first isolated and characterized this peptide from the venom of Polistes jadwigae in the early 1980s . The isolation process typically involved:
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Collection of wasp venom sacs
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Homogenization in trichloroacetic acid
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Centrifugation and extraction
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Purification using chromatographic techniques
This groundbreaking work established Polistes mastoparan as one of the first characterized mastoparans, paving the way for the discovery of related peptides in other wasp species. The researchers determined that the lowest concentration of Polistes mastoparan which degranulated mast cells was approximately 0.5 nmole/ml .
Biological Activities
Mast Cell Degranulation
The name "mastoparan" itself reflects one of the primary biological activities of this peptide family – the ability to induce mast cell degranulation. Polistes mastoparan effectively triggers the release of histamine and other inflammatory mediators from mast cells . This activity occurs through both calcium-dependent and calcium-independent pathways.
The peptide interacts with G-proteins in mast cell membranes, initiating a signaling cascade that leads to degranulation. This process involves:
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Interaction with cell membrane components
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Activation of phospholipase pathways
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Calcium mobilization
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Exocytosis of granule contents
The mast cell degranulating activity of Polistes mastoparan has implications for understanding allergic and inflammatory responses and may offer insights into treating conditions related to mast cell dysfunction .
Antimicrobial Properties
Polistes mastoparan exhibits significant antimicrobial activity against a range of microorganisms. Recent research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria . The antimicrobial potency of Polistes mastoparan has been attributed to its cationic amphipathic structure, which facilitates interaction with bacterial membranes.
A study on Polistes wattii venom identified mastoparan-like peptides with potent antibacterial effects against pathogenic bacteria including Staphylococcus aureus, Streptococcus mutans, Salmonella typhimurium, and Enterobacter cloacae . The most sensitive bacteria were found to be Staphylococcus aureus and Streptococcus mutans, suggesting potential applications in controlling skin infections.
Interaction with Calmodulin
Polistes mastoparan binds to and inhibits calmodulin (CAM), a calcium-binding protein found in eukaryotic cells . This interaction is significant as calmodulin regulates numerous cellular processes, including inflammation, muscle contraction, and immune responses.
Research suggests that the net positive charge on the peptide is crucial for its anti-calmodulin activity. Studies have shown that acetylation of the peptide reduces its inhibitory effect on calmodulin . This mechanism may contribute to the diverse pharmacological effects observed with Polistes mastoparan.
Phospholipase Activation
Polistes mastoparan has been reported to stimulate phospholipase activity, which may contribute to its biological effects . This activity has been observed in various systems:
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Activation of phospholipase A₂ in plant tissues
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Stimulation of phospholipase C in various cell types
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Modulation of phospholipase D activity
The activation of phospholipases leads to the production of second messengers that regulate cellular responses, providing another mechanism by which Polistes mastoparan exerts its biological effects.
Mechanism of Action
The biological activities of Polistes mastoparan are primarily attributed to its ability to interact with biological membranes and cellular proteins. When the peptide encounters a membrane, it adopts an α-helical conformation that allows it to interact with the lipid bilayer.
Key mechanistic aspects include:
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Membrane binding and perturbation: The amphipathic nature of Polistes mastoparan allows it to bind to biological membranes with the hydrophobic face inserting into the membrane and the hydrophilic face exposed to the aqueous environment.
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G-protein interaction: Polistes mastoparan can activate G-proteins in a receptor-independent manner, mimicking the action of G-protein-coupled receptors.
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Pore formation: At higher concentrations, the peptide can form transmembrane pores, leading to membrane permeabilization and cell lysis.
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Mitochondrial disruption: Polistes mastoparan can disrupt mitochondrial membrane potential, triggering apoptotic cell death pathways .
The structural features that enable these activities are consistent with other mastoparans, including the presence of hydrophobic amino acid residues and positively charged lysine residues arranged in an amphipathic α-helix .
Comparison with Other Mastoparans
Mastoparans constitute a family of related peptides found in wasp venoms. While they share common structural features, there are notable differences in their amino acid sequences and biological activities.
Table 2. Comparison of Polistes Mastoparan with Other Mastoparan Peptides
Mastoparan | Source | Amino Acid Sequence | Key Features |
---|---|---|---|
Polistes Mastoparan | Polistes jadwigae | Val-Asp-Trp-Lys-Lys-Ile-Gly-Gln-His-Ile-Leu-Ser-Val-Leu-NH₂ | 14 amino acids, mast cell degranulation, antimicrobial activity |
Mastoparan-L | Vespula lewisii | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂ | 14 amino acids, antimicrobial and anticancer properties |
Mastoparan-X | Vespa xanthoptera | Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH₂ | 14 amino acids, cytotoxic against leukemia cells |
Mastoparan-B | Polistes dorsalis | Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH₂ | Different hydrophobic profile |
Recent studies have identified and characterized novel mastoparan peptides from different wasp species. For example, research on Polistes stigma venom identified four mastoparan peptides (Ps1524, Ps1540, Ps1556, and Ps1630) with varying numbers of hydrophobic amino acid residues and lysine content .
Recent Research and Future Directions
Recent advances in peptide design and computational approaches have led to the development of synthetic mastoparan analogs with enhanced therapeutic properties. For example, mastoparan-R1 and mastoparan-R4 were computationally designed based on native mastoparan-L and showed improved antibacterial activities with reduced toxicity to mammalian cells .
Future research directions may include:
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Structure-activity relationship studies to develop more selective and potent analogs
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Investigation of delivery systems to enhance stability and target specificity
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Exploration of synergistic effects with conventional antibiotics
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Clinical studies to evaluate safety and efficacy in human diseases
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Development of mastoparan-based diagnostic tools
Advanced techniques in proteomics, bioinformatics, and molecular modeling are facilitating the discovery and characterization of novel mastoparan peptides from various wasp species, expanding the potential applications of these fascinating compounds.
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